(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a sulfonylhydrazinylidene group, and a dimethoxyphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Sulfonylhydrazinylidene Group: The sulfonylhydrazinylidene group can be introduced by reacting the chromene core with a sulfonylhydrazine derivative under appropriate conditions, such as in the presence of a base like triethylamine.
Attachment of the Dimethoxyphenyl Moiety: The final step involves the coupling of the dimethoxyphenyl group to the sulfonylhydrazinylidene-chromene intermediate, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may exhibit biological activity, making it a candidate for studies on its potential therapeutic effects.
Medicine: The compound could be investigated for its potential use as a drug or drug precursor, particularly if it shows activity against specific biological targets.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Cresols: Cresols are a group of aromatic organic compounds with a similar phenolic structure. They are widely used in various industrial applications and have some biological activity.
tert-Butyl carbamate: This compound is used in organic synthesis and has a similar carbamate functional group.
Uniqueness
(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, sulfonylhydrazinylidene group, and dimethoxyphenyl moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-16-7-6-9-18(13-16)26-24(29)20-14-17-8-4-5-10-21(17)34-25(20)27-28-35(30,31)23-15-19(32-2)11-12-22(23)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUGVXOISZPIDE-RFBIWTDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.